(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Catalog No.
S14273107
CAS No.
M.F
C17H21BrN2O5
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbo...

Product Name

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

IUPAC Name

(2S)-4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

AAKRWXXMNRYVSC-AWEZNQCLSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)Br)C=O

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C17H21BrN2O5\text{C}_{17}\text{H}_{21}\text{BrN}_{2}\text{O}_{5} and a molecular weight of approximately 413.3 g/mol. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a brominated aromatic group and a tert-butoxycarbonyl group. The compound is recognized for its potential applications in medicinal chemistry and research due to its structural complexity and functional groups that may interact with biological systems .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which may be relevant in synthesizing derivatives.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound .

While specific biological activity data for (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. Piperazine derivatives are known for their activity against various biological targets, including:

  • Antimicrobial Activity: Many piperazine derivatives show efficacy against bacteria and fungi.
  • Anticancer Properties: Some compounds have been studied for their potential to inhibit tumor growth.
  • Neuroactive Effects: Piperazine compounds are often explored for their interactions with neurotransmitter systems .

The synthesis of (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves several steps:

  • Formation of the Piperazine Ring: Starting materials such as 1,4-dichlorobutane can be reacted with ammonia or an amine to form the piperazine scaffold.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents on a suitable precursor.
  • Formylation: The aldehyde group can be introduced via formylation reactions, often utilizing reagents like formic acid or other carbonyl sources.
  • Protection and Functionalization: The tert-butoxycarbonyl protecting group can be added to the amine functionality to protect it during subsequent reactions .

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Research Reagent: Useful in organic synthesis and as an intermediate in the preparation of other bioactive compounds.
  • Material Science: Possible applications in developing novel materials due to its unique chemical properties .

Interaction studies involving (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid may focus on its binding affinity to specific proteins or enzymes relevant to therapeutic targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or pathogens.
  • Structure-Activity Relationship Studies: To determine how modifications to the structure affect biological activity .

Several compounds share structural similarities with (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, including:

Compound NameMolecular FormulaNotable Features
4-tert-butoxycarbonylpiperazine-2-carboxylic acidC₁₀H₁₈N₂O₄Lacks bromination; simpler structure
tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylateC₁₆H₂₁BrN₂O₃Ester derivative; different functional group arrangement
1-Boc-4-(2-formylphenyl)piperazineC₁₆H₂₂N₂O₃Similar piperazine structure but different substituents

Uniqueness

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of a brominated aromatic ring, a piperazine core, and a carboxylic acid functionality. This combination may enhance its interaction profile with biological targets compared to simpler analogs or derivatives lacking these features.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

412.06338 g/mol

Monoisotopic Mass

412.06338 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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